

(2-Ethoxyphenyl)urea: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: (2-Ethoxyphenyl)urea

CAS No.: 148-70-9

Cat. No.: B3021340

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Introduction: Navigating the Isomeric Landscape of Ethoxyphenylurea

In the realm of medicinal chemistry, the precise arrangement of functional groups on an aromatic scaffold is paramount to a compound's biological activity and pharmacokinetic profile. This guide provides a detailed technical overview of **(2-Ethoxyphenyl)urea**, a molecule of interest for researchers and drug development professionals. It is critical to distinguish this ortho-substituted isomer from its more extensively documented counterparts, (4-Ethoxyphenyl)urea (also known as Dulcin) and (3-Ethoxyphenyl)urea. While comprehensive data for **(2-Ethoxyphenyl)urea** is less prevalent in readily accessible literature, this guide will synthesize established principles of organic chemistry and medicinal chemistry to provide a robust framework for its synthesis, characterization, and potential applications.

A thorough search of chemical databases reveals a notable scarcity of a specific, consistently reported CAS number for **(2-Ethoxyphenyl)urea**. In contrast, its para-isomer, (4-Ethoxyphenyl)urea, is well-documented with CAS Number 150-69-6^{[1][2][3][4]}. This discrepancy underscores the less common nature of the ortho-isomer and highlights the importance of precise nomenclature in chemical procurement and research. For the purpose of this guide, we will proceed with a systematic exploration of the synthesis and predicted properties of the target molecule, **(2-Ethoxyphenyl)urea**.

Molecular Structure and Identification

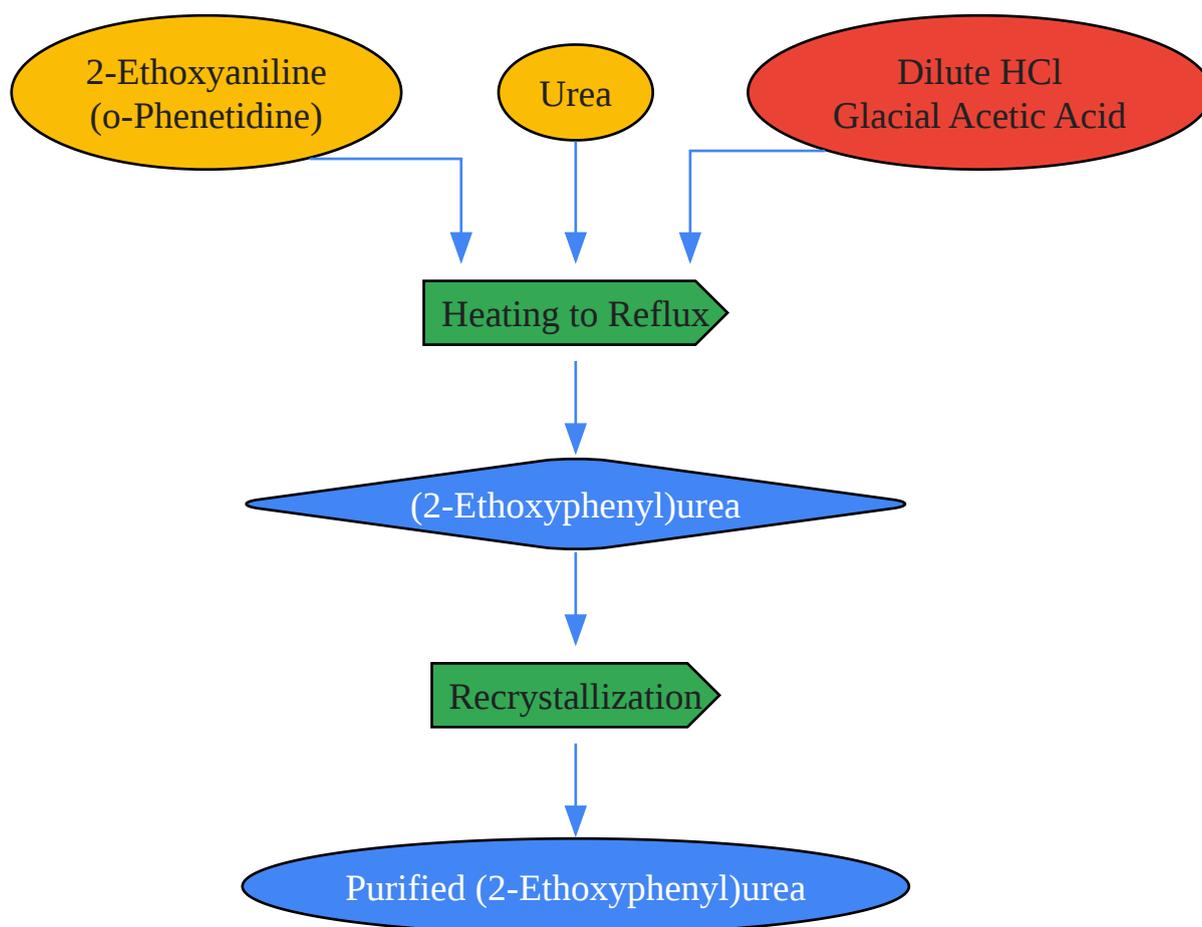
The molecular structure of **(2-Ethoxyphenyl)urea** features a urea functional group attached to a benzene ring at the 1-position, with an ethoxy group at the adjacent 2-position.

Caption: Molecular Structure of **(2-Ethoxyphenyl)urea**.

Synthesis Protocol: A Representative Approach

While a specific, optimized synthesis for **(2-Ethoxyphenyl)urea** is not widely published, a reliable protocol can be extrapolated from the well-established synthesis of its isomers, such as Dulcin ((4-Ethoxyphenyl)urea)[5][6][7]. The fundamental reaction involves the condensation of the corresponding aniline derivative with urea. The key to synthesizing the ortho-isomer is the use of 2-ethoxyaniline (o-phenetidine) as the starting material.

Reaction Scheme:



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Caption: Proposed Synthesis Workflow for **(2-Ethoxyphenyl)urea**.

Step-by-Step Methodology:

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser, combine 2-ethoxyaniline (1.0 eq) and urea (4.0 eq).
- **Acidification and Solubilization:** Add water, a catalytic amount of concentrated hydrochloric acid, and glacial acetic acid to the flask. Swirl to ensure a homogenous suspension. The acidic environment protonates the aniline, increasing its solubility and facilitating the reaction.
- **Reaction:** Heat the mixture to a vigorous reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction mechanism is believed to proceed through the in situ formation of isocyanic acid from urea, which is then attacked by the nucleophilic amine of 2-ethoxyaniline[8].
- **Product Precipitation:** Continue heating until the reaction is complete, which may be indicated by the precipitation of the product from the solution.
- **Isolation:** Cool the reaction mixture to room temperature, followed by an ice bath to maximize precipitation. Collect the crude product by vacuum filtration and wash with cold water to remove unreacted urea and other water-soluble impurities.
- **Purification:** The crude **(2-Ethoxyphenyl)urea** can be purified by recrystallization from boiling water or a suitable organic solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Physicochemical Properties: An Estimation

Due to the limited availability of experimental data for **(2-Ethoxyphenyl)urea**, the following table presents a combination of calculated and estimated properties, with data for the well-characterized (4-Ethoxyphenyl)urea provided for comparison.

Property	(2-Ethoxyphenyl)urea (Estimated)	(4-Ethoxyphenyl)urea (Experimental)
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂	C ₉ H ₁₂ N ₂ O ₂ [2][4]
Molecular Weight	180.21 g/mol	180.21 g/mol [3]
Appearance	White to off-white crystalline solid	White needle-like crystals or powder[2]
Melting Point	Likely lower than the para-isomer due to potential intramolecular hydrogen bonding and less efficient crystal packing.	173-174 °C[5]
Solubility	Expected to have low solubility in water, soluble in polar organic solvents.	Slightly soluble in water; soluble in alcohol.
logP (calculated)	Similar to the para-isomer, likely in the range of 1.0-1.5.	1.28 (estimated)[2]

Relevance and Potential in Drug Development

The urea moiety is a privileged scaffold in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets such as enzymes and receptors[9]. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This property is instrumental in the design of numerous therapeutic agents.

Influence of the Ortho-Ethoxy Group:

The positioning of the ethoxy group at the ortho position is expected to have a significant impact on the molecule's conformation and, consequently, its biological activity.

- **Conformational Restriction:** The steric bulk of the ortho-ethoxy group can restrict the rotation around the C(aryl)-N bond, influencing the orientation of the urea moiety relative to the phenyl ring. This can be advantageous in drug design, as it may lock the molecule into a bioactive conformation, leading to higher affinity and selectivity for its target. The use of

ortho-substituents to create rigid three-dimensional structures is a recognized strategy to "escape from flatland" in drug discovery[10].

- **Intramolecular Hydrogen Bonding:** The potential for an intramolecular hydrogen bond between the urea N-H and the ether oxygen of the ethoxy group could further stabilize a specific conformation. This has been observed in other ortho-substituted phenylureas[9].
- **Modulation of Physicochemical Properties:** The ethoxy group will influence the lipophilicity and metabolic stability of the compound. The ortho position may shield the urea functionality from certain metabolic enzymes, potentially improving the pharmacokinetic profile compared to its isomers.

Potential Therapeutic Applications:

While specific biological activities for **(2-Ethoxyphenyl)urea** are not well-documented, the broader class of arylureas has demonstrated a wide range of therapeutic effects, including:

- **Kinase Inhibition:** Many clinically approved kinase inhibitors, such as Sorafenib, feature a diaryl urea scaffold. The urea moiety is crucial for binding to the hinge region of the kinase domain[9].
- **Anticancer Activity:** Phenylureas have been investigated as inhibitors of various targets in cancer therapy, including indoleamine 2,3-dioxygenase 1 (IDO1)[11].
- **Herbicidal and Antifungal Activity:** Substituted phenylureas are known to inhibit photosynthesis and have been developed as herbicides[12]. Some sulfonylurea derivatives with ortho-alkoxy substituents have also shown antifungal properties.

The unique conformational constraints imposed by the ortho-ethoxy group in **(2-Ethoxyphenyl)urea** make it an intriguing candidate for screening in various drug discovery programs, particularly those targeting enzymes with well-defined binding pockets where specific ligand conformations are required for high-affinity interactions.

Conclusion

(2-Ethoxyphenyl)urea represents an under-explored area within the broader class of biologically active arylureas. While the scarcity of readily available data presents a challenge,

established synthetic methodologies for related isomers provide a clear path for its preparation. The strategic placement of the ethoxy group at the ortho position offers a compelling rationale for its investigation in drug discovery, with the potential for unique conformational properties that could translate into improved potency, selectivity, and pharmacokinetic profiles. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this and other novel substituted phenylureas.

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